molecular formula C12H18ClNO B2417232 N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide CAS No. 2580215-29-6

N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide

Cat. No. B2417232
CAS RN: 2580215-29-6
M. Wt: 227.73
InChI Key: ZENWLULBJRVPEI-UHFFFAOYSA-N
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Description

N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide, commonly known as BCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCA is a member of the acetylenic amide family and is synthesized using a unique method.

Scientific Research Applications

Cyclization in Synthetic Chemistry

Research by Iwamatsu, Matsubara, and Nagashima (1999) explored the cyclization of N-(2-aryl-2-cyclohexen-1-yl)trichloroacetamides using a copper catalyst. This study is significant for the construction of alkaloid skeletons, demonstrating the application of N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide in synthetic organic chemistry (Iwamatsu, Matsubara, & Nagashima, 1999).

Polymerization Catalysts

In 2006, Ray et al. synthesized gold and silver-based initiators for the polymerization of L-lactide, highlighting the application of N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide derivatives in polymer chemistry (Ray et al., 2006).

Neuroprotective Properties

González-Muñoz et al. (2011) reported on N-acylaminophenothiazines derived from N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide showing neuroprotective properties and potential for Alzheimer's disease treatment (González-Muñoz et al., 2011).

Anticonvulsant Activity

Aktürk et al. (2002) synthesized and evaluated omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives for their anticonvulsant properties, highlighting the potential use of N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide in medicinal chemistry (Aktürk et al., 2002).

Synthesis of Maleimides

Research by Yavari et al. (1999) involved the synthesis of functionalized maleimides, using N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide derivatives. This study demonstrates its application in the synthesis of complex organic compounds (Yavari, Asghari, & Esmaili, 1999).

Catalyzing Intramolecular Reactions

Doyle et al. (1994) investigated the use of N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide derivatives in catalyzing intramolecular reactions, particularly cyclopropanation, demonstrating its versatility in organic synthesis (Doyle, Eismont, Protopopova, & Kwan, 1994).

properties

IUPAC Name

N-but-3-yn-2-yl-2-chloro-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-3-10(2)14(12(15)9-13)11-7-5-4-6-8-11/h1,10-11H,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENWLULBJRVPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N(C1CCCCC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-But-3-yn-2-yl-2-chloro-N-cyclohexylacetamide

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